molecular formula C50H71NO4PPdS+ B12440355 Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)

Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)

Cat. No.: B12440355
M. Wt: 919.6 g/mol
InChI Key: LRMKRTFHVFDHRY-UHFFFAOYSA-O
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Description

Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is a complex organometallic compound. It is widely used in various catalytic processes, particularly in cross-coupling reactions. The compound’s unique structure, featuring a palladium center coordinated with phosphine and biphenyl ligands, makes it highly effective in facilitating chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) typically involves the reaction of palladium precursors with the corresponding phosphine and biphenyl ligands. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive ligands .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, alkenes, and arylamines, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is extensively used in scientific research due to its versatility and efficiency in catalysis. Its applications include:

Mechanism of Action

The compound exerts its catalytic effects through the formation of a palladium complex with the substrate. The phosphine and biphenyl ligands stabilize the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial for the cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds .

Comparison with Similar Compounds

Properties

Molecular Formula

C50H71NO4PPdS+

Molecular Weight

919.6 g/mol

IUPAC Name

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

InChI

InChI=1S/C36H55OP.C13H11N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

LRMKRTFHVFDHRY-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

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